Tomentin

Overview

Description

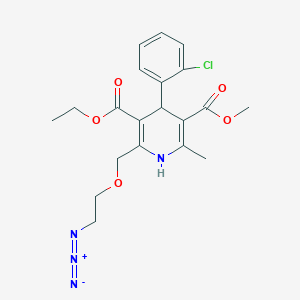

Tomentin is a compound isolated from Sphaeralcea angustifolia . It has been found to inhibit the formation of λ-carrageenan footpad edema by 58% and the phorbol ester-induced auricular edema formation by 57% .

Molecular Structure Analysis

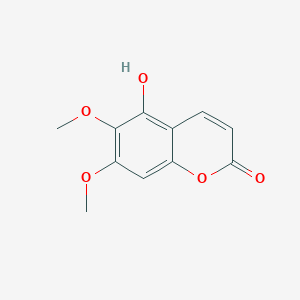

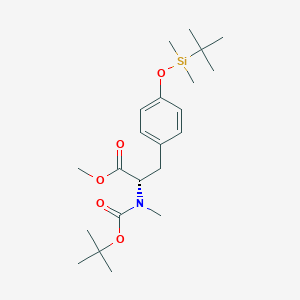

The molecular structure of Tomentin is C11H10O5 . It’s a small molecule with a molecular weight of 222.19 g/mol . More detailed structural analysis would require advanced techniques like X-ray crystallography .Scientific Research Applications

Antiviral Research

Results: Tomentin A demonstrated high binding energy, suggesting a potential to interfere with the virus’s replication mechanism .

Plant Tissue Culture

Results: The study found that Timentin treatment reduced biomass accumulation and increased oxidative stress, indicating a need for careful management of antibiotic use in plant cultures .

Pharmacokinetics

Results: The validation process is essential for ensuring the reliability of Tomentin’s use in pharmaceutical applications .

Nutraceutical Development

Results: Significant conformational changes in the nsp14 protein upon interaction with Tomentin A were observed, supporting its potential as a nutraceutical .

Microbiome Research

Results: The antibiotic treatment altered the microbial diversity, highlighting the complex relationship between antibiotics and the plant microbiome .

Drug Target Identification

Results: The studies suggest that Tomentin could be targeted for drug development, especially for antiviral therapies .

Safety And Hazards

Tomentin is intended for research and development use only and is not for medicinal or household use . In case of exposure, appropriate safety measures should be taken, including washing off with soap and plenty of water in case of skin contact, rinsing with pure water for at least 15 minutes in case of eye contact, and seeking immediate medical attention if swallowed .

Future Directions

The future research directions for Tomentin could involve further exploration of its pharmacological properties, potential therapeutic applications, and its role in disease treatment and prevention . Additionally, more research is needed to fully understand its synthesis, chemical reactions, and mechanism of action.

properties

IUPAC Name |

5-hydroxy-6,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)10(13)11(8)15-2/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPNDUHAXDHRKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C=CC(=O)OC2=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-6,7-dimethoxychromen-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B19109.png)

![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)

![(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid](/img/structure/B19130.png)